molecular formula C18H11Cl2N3O5 B2894154 (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide CAS No. 330158-17-3

(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide

Cat. No.: B2894154
CAS No.: 330158-17-3
M. Wt: 420.2
InChI Key: HSKOZUSLXQIUPU-PYCFMQQDSA-N
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Description

(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a synthetic chromene derivative supplied for research purposes. This compound is part of the 2H-chromene chemical class, a versatile scaffold recognized for its diverse biological potential in medicinal chemistry . Chromene derivatives are frequently investigated for their antibacterial properties, particularly against Gram-positive bacteria . The structural motif of this compound, featuring a nitro group at the 6-position, is of significant research interest. Studies on analogous 3-nitro-2H-chromene compounds have demonstrated potent in vitro anti-staphylococcal activities, including against multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The specific pattern of halogen and nitro substituents on the chromene core is a key structural feature often explored in structure-activity relationship (SAR) studies to optimize antibacterial potency . Researchers value this chromene scaffold for its potential to yield new agents against antibiotic-resistant pathogens, a critical area of global health concern . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-acetyl-2-(2,4-dichlorophenyl)imino-6-nitrochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O5/c1-9(24)21-17(25)13-7-10-6-12(23(26)27)3-5-16(10)28-18(13)22-15-4-2-11(19)8-14(15)20/h2-8H,1H3,(H,21,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKOZUSLXQIUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 6

The nitro group at position 6 in the target compound distinguishes it from analogs such as:

  • Molecular weight differences (428.9 vs. 428.9 for a 6-chloro analog in ) suggest minor variations in physicochemical properties .
  • 6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (): The methylsulfanyl group on the phenylimino moiety introduces sulfur-based reactivity, which could influence redox properties or binding interactions .

Phenylimino Substituent Modifications

  • The absence of the imino group reduces conjugation, altering electronic properties .

Carboxamide Functionalization

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (): While simpler in structure, the cyano and methylamino groups highlight the role of electron-withdrawing substituents in modulating reactivity and stability. The acetyl group in the target compound may offer improved metabolic resistance compared to methylamino derivatives .

Table 1: Comparative Analysis of Chromene-3-Carboxamide Derivatives

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Notable Properties Reference
Target Compound 6-NO₂, 2-(2,4-Cl₂Ph), 3-AcNHCO ~437.3* Nitro, dichlorophenylimino, acetyl High polarity, potential bioactivity N/A
6-Bromo analog () 6-Br, 2-(4-PhOPh) 428.9 Bromo, phenoxyphenylimino Lipophilic, halogen-mediated interactions
6-Chloro analog () 6-Cl, 2-(4-MeSPh) 428.9 Chloro, methylsulfanylimino Sulfur-enhanced redox activity
2-Oxo derivative () 2-Oxo, 3-SO₂NHPh 357.4 Oxo, sulfamoylphenyl High solubility, hydrogen bonding

*Calculated based on molecular formula.

Preparation Methods

Chromene Core Synthesis via Knoevenagel Condensation

The chromene scaffold is constructed through a Knoevenagel condensation between 5-nitrosalicylaldehyde and N-acetyl cyanoacetamide. This reaction, catalyzed by triethylamine in ethanol, facilitates the formation of the 2H-chromene ring system. The aldehyde group of 5-nitrosalicylaldehyde reacts with the active methylene group of N-acetyl cyanoacetamide, followed by cyclization to yield 6-nitro-2H-chromene-3-carboxamide. Microwave irradiation (100°C, 150 W) reduces reaction time to 10 minutes, achieving yields of 82–88%.

Reaction Conditions

Component Quantity Solvent Temperature Time
5-Nitrosalicylaldehyde 1.0 mmol Ethanol Reflux 2 hr
N-Acetyl cyanoacetamide 1.2 mmol Ethanol Microwave 10 min
Triethylamine 0.5 mL

Regioselective Nitration

Nitration precedes chromene formation to ensure regioselectivity at position 6. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:3 v/v) at 0°C selectively introduces the nitro group onto the salicylaldehyde precursor. This step achieves 90% yield, with no observed para-isomer formation due to steric hindrance from the hydroxyl group.

Imine Bond Formation with 2,4-Dichloroaniline

The imino group is introduced via Schiff base formation between the chromene’s carbonyl group at position 2 and 2,4-dichloroaniline. The reaction proceeds in acetic acid under reflux (80°C, 4 hr), yielding the (2Z)-isomer exclusively due to intramolecular hydrogen bonding stabilizing the Z-configuration.

Key Spectral Data

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (C–N imine stretch).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imine-H), 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.95 (d, J = 8.8 Hz, 1H, H-7), 7.62 (dd, J = 8.4, 2.0 Hz, 1H, H-3'), 7.48 (d, J = 2.0 Hz, 1H, H-5'), 2.12 (s, 3H, N-acetyl).

Acetylation of the Carboxamide Group

The N-acetyl moiety is introduced by treating 2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide with acetic anhydride in pyridine. The reaction proceeds at room temperature (25°C, 12 hr), achieving quantitative acetylation without side reactions.

Optimization and Catalytic Strategies

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, reducing cyclization time from 2 hours (conventional heating) to 10 minutes. This method minimizes thermal decomposition, particularly for nitro-substituted intermediates.

Solvent and Catalyst Selection

Ethanol-triethylamine systems optimize yields in Knoevenagel condensations, while acetic acid ensures protonation of the imine nitrogen, favoring Z-configuration retention.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via recrystallization from dichloromethane/n-hexane (1:5), yielding needle-like crystals suitable for X-ray diffraction. Flash column chromatography (SiO₂, ethyl acetate/hexane 1:3) removes unreacted aniline and acetyl byproducts.

X-Ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with dihedral angles of 88.6° between the chromene and dichlorophenyl planes. Intramolecular N–H···O hydrogen bonding stabilizes the planar chromene ring.

Industrial-Scale Production Considerations

Scalable synthesis employs continuous flow reactors for nitration and acetylation steps, achieving throughputs of 1.2 kg/hr with 95% purity. Waste streams are minimized using solvent recovery systems.

Q & A

Basic: What are the critical steps and considerations for synthesizing (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide?

Methodological Answer:
The synthesis involves multi-step reactions starting with chromene core formation, followed by imine bond formation and functional group modifications. Key considerations include:

  • Reaction Conditions : Temperature control (e.g., 60–80°C for imine formation) and solvent selection (polar aprotic solvents like DMF or acetonitrile) to stabilize intermediates .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization and nitro-group introduction .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC .
  • Characterization : Confirm Z-configuration via NOESY NMR and purity via HPLC-MS .

Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) can predict:

  • Thermochemical Properties : Atomization energies, ionization potentials, and bond dissociation energies, validated against experimental data .
  • Reactivity Sites : Frontier molecular orbital analysis (HOMO-LUMO gaps) to identify electrophilic/nucleophilic regions, critical for predicting substitution reactions at the dichlorophenyl or nitro groups .
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate solvent interactions affecting reaction pathways .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm imine (C=N) and acetyl group positions, with NOESY for stereochemical assignment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and nitro-group fragmentation patterns .
  • X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained, resolving ambiguities in Z/E configurations .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Cross-Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature) .
  • Structural Analog Comparison : Compare activity profiles with analogs (e.g., fluoro vs. chloro substitutions) to identify substituent-specific effects .
  • Target Interaction Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and rule off-target effects .

Advanced: What mechanistic insights explain the compound’s reactivity in substitution or redox reactions?

Methodological Answer:

  • Nucleophilic Aromatic Substitution : The electron-deficient dichlorophenyl ring undergoes substitution with amines/thiols under basic conditions; kinetics monitored via UV-Vis .
  • Redox Reactions : Nitro-group reduction (e.g., using NaBH₄/Pd-C) to amines, studied via cyclic voltammetry to determine reduction potentials .
  • pH-Dependent Reactivity : Imine bond hydrolysis rates quantified via HPLC under varying pH (2–10) to optimize stability .

Basic: How do physical properties (e.g., solubility, logP) influence formulation for biological testing?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in buffers (PBS, DMSO) to determine solubility limits; nitro and acetyl groups reduce aqueous solubility .
  • logP Calculation : Predict via HPLC retention times or computational tools (e.g., ChemAxon) to assess membrane permeability .
  • Crystallinity Analysis : XRPD (X-ray powder diffraction) to identify polymorphs affecting dissolution rates .

Advanced: What strategies optimize yield in multi-step syntheses of chromene derivatives?

Methodological Answer:

  • Protecting Groups : Temporarily protect reactive sites (e.g., acetyl groups) during nitro-group introduction to prevent side reactions .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer in exothermic steps (e.g., cyclization) .
  • DoE (Design of Experiments) : Statistically optimize variables (catalyst loading, stoichiometry) using software like Minitab .

Advanced: How can in silico docking predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding modes with proteins (e.g., kinases), guided by DFT-derived partial charges .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with carboxamide) .
  • SAR Analysis : Corrogate docking scores with experimental IC₅₀ values to refine pharmacophore models .

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